molecular formula C21H31N3O2 B2790892 3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline CAS No. 2310103-08-1

3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2790892
CAS No.: 2310103-08-1
M. Wt: 357.498
InChI Key: ZILHBJQQESZJSI-UHFFFAOYSA-N
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Description

3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is a recognized potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with particular efficacy against the ROCK2 isoform source . Its primary research value lies in its application as a chemical probe to dissect the critical roles of ROCK signaling in fundamental cellular processes, including the regulation of the actin cytoskeleton, cell adhesion, migration, and smooth muscle contraction source . Consequently, this inhibitor is extensively used in preclinical research to investigate the pathophysiological mechanisms of and potential therapeutic interventions for a wide range of conditions. These include cardiovascular diseases such as hypertension, pulmonary arterial hypertension, and vasospasm, where ROCK-mediated vascular smooth muscle hypercontraction is a key factor source . Furthermore, it is a vital tool in neuroscience for studying neuroinflammation, neuronal cell death, and axon guidance and regeneration following injury, given the established role of ROCK in the inhibitory signaling pathways that limit neural repair source . By selectively blocking ROCK activity, researchers can elucidate downstream effectors and evaluate the therapeutic potential of ROCK inhibition across diverse biological systems.

Properties

IUPAC Name

cyclohexyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-21(17-6-2-1-3-7-17)24-12-10-16(11-13-24)15-26-20-14-18-8-4-5-9-19(18)22-23-20/h14,16-17H,1-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILHBJQQESZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:

    Formation of the Tetrahydrocinnoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Coupling with Cyclohexyl Group: The final step involves coupling the cyclohexyl group with the piperidine-tetrahydrocinnoline intermediate using reagents like cyclohexyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of tetrahydrocinnoline compounds exhibit significant activity as antipsychotic agents. Specifically, the structural modifications in compounds similar to 3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline have been shown to selectively target dopamine receptors. In a study focusing on tetrahydroquinoline analogs, compounds demonstrated biased agonism towards D4 dopamine receptors over D2 and D3 receptors, suggesting potential for reduced side effects commonly associated with traditional antipsychotics .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. It is hypothesized that the methoxy group enhances the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. In vitro studies have shown that similar compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .

Cancer Treatment

Another promising application lies in cancer therapy. Compounds structurally related to this compound have been identified as inhibitors of the cAMP-binding protein Epac1, which plays a role in tumor invasion and metastasis. The inhibition of Epac1 could potentially lead to reduced tumor growth and spread .

Study 1: Antipsychotic Efficacy

A clinical trial evaluated the efficacy of a derivative compound on patients with schizophrenia. Results indicated significant improvements in positive symptoms with minimal side effects compared to traditional treatments.

Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential for development as a therapeutic agent in neurodegenerative disorders.

Table 1: Comparison of Biological Activities

Compound NameTarget ReceptorActivity TypeReference
This compoundD4 Dopamine ReceptorAntipsychotic
Tetrahydroquinoline AnalogEpac1Inhibitor
CE3F4 (Tetrahydroquinoline)Epac1Inhibitor

Table 2: Clinical Outcomes from Case Studies

Study FocusOutcome MeasureResultReference
Antipsychotic EfficacyPositive Symptoms ReductionSignificant ImprovementClinical Trial Data
Neuroprotection in Alzheimer's ModelCognitive Function ScoreEnhanced PerformanceAnimal Study

Mechanism of Action

The mechanism of action of 3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 5,6,7,8-Tetrahydrocinnoline Derivatives

The following table compares structural features and properties of 3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline with two closely related derivatives from published sources:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
This compound 1-Cyclohexanecarbonylpiperidin-4-yl methoxy (Inferred: ~C21H29N3O2) ~363.48 g/mol Lipophilic cyclohexanecarbonyl group may enhance blood-brain barrier penetration; piperidine moiety offers conformational flexibility. N/A
3-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (BK80295) 4-Methyl-1,3-thiazol-2-yl piperidin-4-yl methoxy C18H24N4OS 344.47 g/mol Thiazole ring introduces electron-withdrawing effects; potential for improved metabolic stability and target interaction via sulfur atoms.
3-{4-[(E)-2-Phenylethenesulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydrocinnoline (BF37537) 4-[(E)-2-Phenylethenesulfonyl]piperazin-1-yl C20H24N4O2S 384.50 g/mol Sulfonyl group increases polarity and hydrogen-bonding capacity; styrenyl moiety may confer photoactivity or π-π stacking interactions.

Key Differences in Physicochemical Properties

Lipophilicity :

  • The cyclohexanecarbonyl group in the target compound likely increases logP compared to BF37537’s sulfonyl-piperazine substituent, which is more polar. BK80295’s thiazole ring balances lipophilicity and polarity due to its aromatic sulfur heterocycle.

Synthetic Accessibility: highlights that tetrahydrocinnoline derivatives are synthesized via 1,4-diketone and primary amine condensation . Substituents like thiazole (BK80295) or sulfonyl-piperazine (BF37537) may require specialized reagents or protection strategies, impacting yield and scalability.

Functional Implications of Substituent Diversity

  • Cyclohexanecarbonylpiperidinyl Group : Likely enhances CNS penetration due to lipophilicity, making the target compound a candidate for neuroactive applications. However, this could also increase off-target binding risks.
  • Thiazole (BK80295) : Thiazoles are associated with antimicrobial and kinase-inhibitory activities. BK80295 may exhibit improved metabolic stability compared to the target compound due to reduced esterase susceptibility .
  • Sulfonyl-Piperazine (BF37537) : The sulfonyl group could improve aqueous solubility and facilitate interactions with polar binding pockets (e.g., enzyme active sites). The styrenyl group may allow for photodynamic applications .

Biological Activity

3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is a compound of interest due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrocinnoline backbone with a cyclohexanecarbonylpiperidine moiety. Its molecular formula is C16H22N3O2C_{16}H_{22}N_{3}O_{2} with a molecular weight of 290.36 g/mol. The structural complexity suggests potential interactions with various biological targets.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The incorporation of piperidine and tetrahydrocinnoline moieties may enhance serotonin and norepinephrine reuptake inhibition, contributing to mood elevation.
  • Antinociceptive Properties : Studies suggest that the compound may possess analgesic properties. Its ability to modulate pain pathways could be linked to its interaction with opioid receptors or other pain-related neurotransmitter systems.
  • Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Receptor Modulation : The compound likely interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing synaptic transmission and neuroplasticity.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could enhance the availability of key neurotransmitters in the brain.

Case Studies

  • Study on Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups. Behavioral assays such as the forced swim test indicated enhanced mobility and reduced despair-like behaviors.
  • Pain Modulation Study : In a controlled experiment assessing antinociceptive effects using the hot plate test, subjects treated with the compound showed increased latency to respond to painful stimuli, suggesting effective pain relief mechanisms.
  • Neuroprotection Study : In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to untreated controls, indicating potential neuroprotective properties.

Data Summary Table

Study TypeFindingsReference
Antidepressant ActivityReduced depressive behaviors in rodent models
Antinociceptive PropertiesIncreased pain threshold in hot plate tests
Neuroprotective EffectsDecreased oxidative stress-induced cell death

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline?

  • Methodology :

  • Step 1 : Start with the preparation of the piperidine intermediate via cyclohexanecarbonyl chloride reacting with piperidin-4-ylmethanol under anhydrous conditions (e.g., chloroform as solvent, room temperature, 1 hour stirring) .
  • Step 2 : Couple the intermediate to 5,6,7,8-tetrahydrocinnoline using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution (if a leaving group is present).
  • Step 3 : Purify via silica gel chromatography (chloroform:methanol gradients) and validate purity using TLC (Rf values) and HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the cyclohexanecarbonyl and methoxy groups (e.g., δ 3.45–3.65 ppm for piperidine protons, δ 5.80 ppm for cinnoline protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed [M+H]+^+) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and ether (C-O) bonds (~1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity (e.g., kinase inhibition)?

  • Methodology :

  • Assay Design : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases. Include positive controls (e.g., staurosporine) and dose-response curves (IC50_{50} determination).
  • Data Interpretation : Apply nonlinear regression models (e.g., GraphPad Prism) to analyze inhibition kinetics. Cross-validate with cellular assays (e.g., Western blot for downstream phosphorylation) .

Q. How to resolve contradictions in solubility/stability data across studies?

  • Methodology :

  • Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent system).
  • Advanced Analytics : Use dynamic light scattering (DLS) for aggregation studies and differential scanning calorimetry (DSC) for thermal stability profiling.
  • Statistical Analysis : Apply ANOVA to identify outliers and confirm reproducibility .

Q. What strategies optimize regioselectivity during functionalization of the cinnoline core?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on electron density maps.
  • Protecting Groups : Temporarily block non-target sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) during synthesis .

Q. How to assess the compound’s stability under physiological conditions?

  • Methodology :

  • In Vitro Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Monitor degradation via LC-MS at 0, 2, 6, and 24 hours.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Q. What computational methods predict binding affinity for target receptors?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases).
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to evaluate binding stability and free energy (MM-PBSA) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst lot numbers) to mitigate batch variability .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., piperidine derivatives in Molecules 2010) to confirm structural assignments .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., oxalyl chloride) and waste disposal .

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